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Scyphostatin, a natural product isolated from the mycelial extract of the discomycete
Trichopeziza mollissima (SANK 13892), is a potent and specific inhibitor of neutral
sphingomyelinase (N-SMase).[1][2] Its unique chemical architecture and significant biological
activity have made it a compelling target for synthetic chemists and a valuable pharmacological
tool for studying the role of ceramide in cellular signaling pathways, such as those involved in
inflammation and apoptosis.[3] This guide provides a detailed examination of its complex
chemical structure and stereochemistry, supported by quantitative data, experimental
methodologies, and pathway visualizations.

Chemical Structure

Scyphostatin is a complex molecule comprising two main moieties: a highly functionalized
hydrophilic epoxycyclohexenone "head" and a lipophilic tetraenamide "tail".[4][5] The molecular
formula for Scyphostatin is C29H43NOs.[5][6]

The IUPAC name for Scyphostatin is (2E,4E,6E,12E)-N-[(2S)-1-hydroxy-3-[(1S,2S,6S)-2-
hydroxy-3-oxo-7-oxabicyclo[4.1.0]hept-4-en-2-yl]propan-2-yl]-8,10,12,14-tetramethylhexadeca-
2,4,6,12-tetraenamide.[6]

The structure consists of:
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» A Bicyclic Epoxycyclohexenone Core: This hydrophilic portion contains a cyclohexenone ring
fused with an epoxide. It possesses multiple stereocenters, contributing significantly to the
molecule's complexity and biological activity.[5][7]

o A Polyunsaturated Fatty Acid Side Chain: This hydrophobic tail is an amide-linked,
tetramethylated, hexadecatetraenoic acid derivative. The geometry of the double bonds and
the stereochemistry of the methyl-bearing carbons are crucial for its interaction with N-
SMase.[8]

Physicochemical and Biological Properties

Scyphostatin's unique structure confers specific physicochemical and biological properties.
The quantitative data available for Scyphostatin are summarized below for clarity and

comparison.

Property Value Source
Molecular Formula C29H43NOs [51[6]
Molecular Weight 485.7 g/mol [6]
Exact Mass 485.31412347 Da [6]
Appearance Colorless oil [5]
Optical Rotation [a]?°D +66.4° (c 0.09 in MeOH) [5]
XLogP3 5.6 [6]

Table 2: Biological Activity of Scyphostatin
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Target Enzyme ICso0 Value Notes Source
Neutral -
] ) Potent and specific
Sphingomyelinase (N- 1.0 uM o [1112][31[5]
inhibition.
SMase)
Acidic Approximately 50-fold
Sphingomyelinase (A-  49.3 uM less potent compared [11[31[5]
SMase) to N-SMase.
Stereochemistry

The precise three-dimensional arrangement of atoms in Scyphostatin is critical for its
biological function. The molecule contains several chiral centers, and their absolute
configurations have been determined through a combination of chemical degradation,
spectroscopic analysis, and asymmetric total synthesis.[4][9][10]

The absolute configuration of the side chain has been established as 8'R, 10'S, 14'R.[10][11]
The stereochemistry of the hydrophilic head has also been elucidated, completing the full
stereochemical structure of the natural product.[5]

The stereochemical complexity has made Scyphostatin a challenging target for total
synthesis, with several research groups developing unique strategies to control the
stereocenters.[1][4][7][9]

Experimental Protocols

The elucidation of Scyphostatin's structure and its synthesis have involved intricate
experimental procedures. Below are summaries of key methodologies.

Determination of Absolute Configuration of the Side
Chain

The absolute stereochemistry of the side chain was determined by Saito et al. through
chemical degradation of the natural product into smaller, identifiable fragments.[10][11]

Methodology:
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e Ozonolysis: Scyphostatin (1) was subjected to ozonolysis followed by an oxidative workup.
This cleaved the double bonds in the side chain, yielding a diol (3) corresponding to the C7
to C12' fragment.

o Derivatization and Analysis of the C7'-C12' Fragment:

o The diol (3) was treated with benzoyl chloride and triethylamine, followed by Dess-Martin
periodinane to yield a keto ester (4).[10]

o An authentic, optically active sample of the keto ester (8) was synthesized from a chiral
starting material of known configuration.

o The spectral data (*H and 3C NMR, IR) and the specific rotation [a]D of the degradation
product (4) were identical to the authentic sample (8), confirming the absolute
configuration as 8'R, 10'S.[10][11]

e |solation and Analysis of the C13'-C16' Fragment:

o To determine the stereochemistry at C14', the C13'-C16' fragment was isolated as its p-
bromophenacyl ester derivative (9).[10]

o An authentic sample was prepared from commercially available (S)-(+)-2-methylbutyric
acid.

o Comparison of the physical and spectroscopic data of the degradation product with the
authentic sample revealed an identical magnitude but opposite sign of optical rotation.
This established the absolute configuration at C14' as R.[10][11]

The following diagram illustrates the logical workflow for determining the side chain
stereochemistry.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1245880?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/ol991351p
https://pubs.acs.org/doi/10.1021/ol991351p
https://pubs.acs.org/doi/pdf/10.1021/ol991351p
https://pubs.acs.org/doi/10.1021/ol991351p
https://pubs.acs.org/doi/10.1021/ol991351p
https://pubs.acs.org/doi/pdf/10.1021/ol991351p
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245880?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

C7'-C12' Fragment Analysis

Scyphostatin (1)

C13'-C16' Fra&ment Analysis

Ozonolysis & Oxidative Workup Degradation & Derivatization
Diol Fragment (3) p-Bromophenacyl Ester (9)
erivatization

Compare [0]D & NMR

Keto Ester (4) with Authentic Sample (from S-acid)

l

Compare [a]D & NMR
with Authentic Sample (8'R, 10'S)

Conclusion: 14'R

Conclusion: 8'R, 10'S

Final Absolute Configuration:
8'R, 10'S, 14'R
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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